4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)-
Description
4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system, exhibiting diverse biological activities. The compound 2-(bromomethyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is characterized by a bromomethyl group at position 2 and a 2-methoxyphenyl substituent at position 2. The bromomethyl group serves as a reactive site for further functionalization, enabling the synthesis of derivatives with tailored properties . The 2-methoxyphenyl moiety contributes to electronic effects and may enhance binding to biological targets, as seen in anti-inflammatory and anticancer analogs .
Synthetic routes for this compound typically involve cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes, followed by bromination at the 2-methyl position . Spectral data (IR, NMR) and elemental analysis confirm its structure and purity .
Properties
CAS No. |
292833-07-9 |
|---|---|
Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
2-(bromomethyl)-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-9-5-4-8-13(14)19-15(10-17)18-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3 |
InChI Key |
CEIABUKVZISIJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CBr |
Origin of Product |
United States |
Preparation Methods
Metal-Free Synthesis
A metal-free method involves the synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes. The general procedure is as follows:
- Reagents : 2-amino-N-methoxybenzamide, aldehyde, and KOH.
- Solvent : DMSO.
- Conditions : The reaction mixture is heated to 60 °C for about 1.5 hours.
- Outcome : This method yields various quinazolinone derivatives with good efficiency, highlighting the potential for environmentally friendly synthesis without metal catalysts.
Acid-Promoted Cyclocondensation
This method utilizes acid catalysis to promote cyclocondensation reactions between appropriate substrates:
- Reagents : Amide (e.g., o-anthranilic acid) and aldehyde.
- Solvent : Acetic acid.
- Conditions : The mixture is stirred at room temperature for about 30 minutes before adding cold water to precipitate the product.
- Outcome : This approach is straightforward and results in the formation of the desired quinazolinone.
Base-Promoted SNAr Reaction
A base-promoted nucleophilic aromatic substitution (SNAr) reaction can also be employed:
- Reagents : Ortho-fluorobenzamides and amides.
- Base : Cs2CO3.
- Solvent : DMSO.
- Conditions : The reaction is conducted at elevated temperatures (135 °C) for an extended period (24 hours).
- Outcome : This method provides a pathway to synthesize various quinazolinone derivatives efficiently.
Comparative Analysis of Synthesis Methods
The following table summarizes the key aspects of different preparation methods for 4(3H)-quinazolinones:
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| Metal-Free Synthesis | 2-amino-N-methoxybenzamide + aldehyde | DMSO | 60 °C | 1.5 hours | Moderate |
| Acid-Promoted Cyclocondensation | Amide + aldehyde | Acetic Acid | Room Temp | 30 minutes | High |
| Base-Promoted SNAr Reaction | Ortho-fluorobenzamide + amide | DMSO | 135 °C | 24 hours | High |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group at position 2 undergoes nucleophilic substitution (SN2) with various nucleophiles, enabling derivatization for pharmacological optimization:
Key Findings :
-
Substitution with thiols increases binding affinity to VEGFR-2 (IC₅₀ = 0.046 μM) due to hydrophobic interactions .
-
Aminomethyl derivatives show apoptotic activity in HCT-116 cells (46.53% apoptosis induction) .
Cyclization Reactions
The quinazolinone core participates in intramolecular cyclization under oxidative conditions:
Example Reaction:
2-(Bromomethyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone → Tricyclic quinazolinone
-
Mechanism : Radical-mediated coupling of the methoxyphenyl group with the quinazolinone core.
Applications :
Oxidative Functionalization
The methoxyphenyl group undergoes oxidation to generate reactive intermediates:
Notable Result :
Alkylation and Acylation
The NH group at position 3 undergoes alkylation/acylation to modulate electronic properties:
Cross-Coupling Reactions
The bromine atom facilitates metal-catalyzed couplings:
| Coupling Type | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 6-Aryl-2-(bromomethyl)quinazolinone | Anticancer agents |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 3-(Arylamino)quinazolinone | Kinase inhibitors |
Example :
Comparative Reactivity of Quinazolinone Derivatives
Synthetic Challenges and Optimizations
Scientific Research Applications
Chemical Properties and Structure
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- is characterized by a fused bicyclic structure that includes both a benzene and a pyrimidine ring. The presence of a bromomethyl group and a methoxyphenyl substituent enhances its chemical reactivity and biological activity. This compound has been identified as part of the quinazolinone family, which is known for its diverse pharmacological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Biological Activities
The biological activities of 4(3H)-quinazolinone derivatives are extensive:
- Antibacterial Activity : Various derivatives have shown promising antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's unique structure allows it to interact with bacterial enzymes, potentially leading to novel antibiotics .
- Anticancer Properties : Research indicates that some quinazolinone derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory properties of quinazolinones, making them candidates for treating inflammatory diseases .
Case Study 1: Antibacterial Activity Evaluation
A study focused on synthesizing various 4(3H)-quinazolinone derivatives evaluated their antibacterial activities against several bacterial strains. Among the synthesized compounds, some exhibited minimum inhibitory concentrations (MIC) as low as 8 μg/mL against C. albicans and 16 μg/mL against S. aureus, indicating strong antibacterial potential .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of quinazolinones revealed that specific substitutions on the quinazolinone core significantly influence their biological activity. For instance, modifications at the second position with methoxy or hydroxyl groups enhanced solubility and bioactivity .
Case Study 3: Anticancer Properties
In vitro studies demonstrated that certain derivatives of 4(3H)-quinazolinone displayed selective cytotoxicity against various cancer cell lines. These findings suggest that further exploration into their mechanism of action could lead to new cancer therapies .
Comparative Data Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Bromomethyl)quinazolin-4(3H)-one | Bromomethyl group on quinazolinone | Enhanced reactivity due to bromine |
| 2-(Chloromethyl)quinazolin-4(3H)-one | Chloromethyl group | Different halogen may alter biological activity |
| 2-(Methoxyphenyl)quinazolin-4(3H)-one | Methoxy group on phenyl ring | Enhanced lipophilicity may improve bioavailability |
| 3-(Trifluoromethyl)quinazolin-4(3H)-one | Trifluoromethyl substituent | Increased metabolic stability |
| 2-Hydroxy-3-(2-methoxyphenyl)quinazolin-4(3H)-one | Hydroxy group | Potential for enhanced solubility and reactivity |
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying biological macromolecules such as DNA, proteins, and enzymes. The methoxyphenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Insights :
- Bromomethyl vs. Dibromomethyl: The dibromomethyl group (as in 2a–d) increases electrophilicity but reduces selectivity compared to monobromomethyl derivatives .
- Methoxy Positioning : The 2-methoxyphenyl group in the target compound shows stronger anti-inflammatory effects than para-substituted analogs (e.g., 3-(4-methoxyphenyl)), likely due to steric and electronic modulation of COX-2 binding .
Key Insights :
- Anti-inflammatory Activity : The target compound outperforms 3-(4-bromophenyl) and 3-(4-methylphenyl) analogs, suggesting ortho-methoxy substitution enhances protein-binding interactions .
- Antimicrobial Potency: Dibromomethyl derivatives with p-NO₂ groups (e.g., 2d) exhibit superior antibacterial effects due to stronger electron-withdrawing properties .
Physicochemical and Reactivity Comparisons
- Solubility: The bromomethyl group increases hydrophobicity compared to hydroxyl or amino substituents, limiting aqueous solubility but improving membrane permeability .
- Reactivity : Bromomethyl derivatives undergo nucleophilic substitution with amines or thiols to yield disubstituted analogs (e.g., imidazole or triazole derivatives), whereas methylthio or chloroethyl groups require harsher conditions for modification .
- Stability: Dibromomethyl derivatives (e.g., 2a–d) are prone to hydrolysis under basic conditions, whereas the target compound’s monobromomethyl group offers a balance between reactivity and stability .
Biological Activity
4(3H)-Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the compound 4(3H)-quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl) (CAS: 292833-07-9), exploring its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of 4(3H)-quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl) is with a molar mass of approximately 345.19 g/mol . The compound features a quinazolinone core substituted with a bromomethyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of various quinazolinone derivatives against resistant strains of bacteria, particularly Staphylococcus aureus (MRSA). A notable study examined the structure-activity relationship (SAR) of 79 derivatives, revealing that certain modifications enhance antibacterial efficacy by interacting with penicillin-binding proteins (PBPs) .
- Key Findings :
Antifungal Activity
In addition to antibacterial properties, some derivatives exhibit antifungal activity. A study identified that specific quinazolinone derivatives had significant effects against fungi such as Aspergillus niger and Candida albicans .
- Example MIC Values :
Structure-Activity Relationship Studies
-
Study on Antibacterial Activity :
- A comprehensive evaluation of quinazolinones indicated that modifications at the second position significantly influenced their interaction with PBPs, crucial for bacterial cell wall synthesis.
- The study documented that quinazolinones binding to the allosteric site of PBP2a led to conformational changes that increased susceptibility to β-lactam antibiotics .
- Antifungal Screening :
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(bromomethyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone, and what are their comparative advantages?
- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with 2-methoxyphenyl isocyanate or urea, followed by bromomethylation at the 2-position. A common approach includes:
- Step 1 : Condensation of 2-aminobenzamide with 2-methoxyphenyl isocyanate under acidic conditions to form the quinazolinone core.
- Step 2 : Bromomethylation using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or photochemical activation.
Comparative advantages: Radical bromination offers higher regioselectivity, while electrophilic substitution may require protecting groups to avoid side reactions .
Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the planar bicyclic quinazolinone system and dihedral angles between substituents (e.g., 81.18° between the quinazoline and 2-methoxyphenyl group) .
- NMR : H and C NMR confirm the bromomethyl (-CHBr) and 2-methoxyphenyl substituents. H NMR typically shows a singlet for -CHBr at δ 4.3–4.5 ppm and methoxy protons at δ 3.8–4.0 ppm .
- IR spectroscopy : Detects carbonyl (C=O) stretching at ~1680–1700 cm and C-Br vibrations at ~550–650 cm .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives, and how do substitutions influence these properties?
- Methodological Answer :
- Anti-cancer activity : The bromomethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in kinases. Substitutions at the 3-position (e.g., 2-methoxyphenyl) improve lipophilicity and target engagement .
- Anti-inflammatory effects : Methoxy groups modulate COX-2 inhibition via hydrogen bonding with active-site residues. Comparative assays (e.g., ELISA for prostaglandin E) validate activity .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Br) at the 2-position increase metabolic stability, while bulky 3-substituents reduce off-target effects .
Advanced Research Questions
Q. How can researchers optimize the bromomethylation step in the synthesis to improve yield and purity?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize radical intermediates during NBS-mediated bromination .
- Temperature control : Maintain temperatures below 60°C to prevent decomposition of the bromomethyl product.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) removes unreacted NBS and byproducts. Crystallization from dichloromethane/methanol mixtures enhances purity (>95%) .
Q. What strategies are effective in resolving contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HeLa for anti-cancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition (enzymatic assay) and TNF-α suppression (ELISA) to rule out assay-specific artifacts .
- Purity analysis : Employ HPLC-MS to verify compound integrity, as impurities (e.g., de-brominated byproducts) may skew results .
Q. What computational approaches are used to model the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina. The bromomethyl group shows preferential docking near ATP-binding cysteine residues (e.g., Cys797 in EGFR) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC data to predict activity trends.
- DFT calculations : Analyze charge distribution to explain regioselectivity in electrophilic reactions .
Q. How to address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., dichloromethane/methanol) to optimize hydrogen-bonding networks. Slow evaporation at 277 K promotes crystal growth .
- Seeding : Introduce microcrystals from prior batches to nucleate crystallization.
- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during X-ray data collection at 100 K .
Q. What are the implications of the 2-methoxyphenyl and bromomethyl substituents on the compound's electronic configuration and reactivity?
- Methodological Answer :
- Electron donation/withdrawal : The 2-methoxyphenyl group donates electrons via resonance, stabilizing the quinazolinone core. Bromomethyl withdraws electrons, increasing susceptibility to nucleophilic attack.
- Steric effects : The 3-(2-methoxyphenyl) group creates a dihedral angle (~81°), reducing π-stacking interactions and enhancing solubility .
- Reactivity : Bromomethyl participates in SN2 reactions (e.g., with thiols in kinase inhibitors), while the methoxy group resists metabolic demethylation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
